6-Iodo-2-Tetralone: Physicochemical Profile and Synthetic Methodologies
6-Iodo-2-Tetralone: Physicochemical Profile and Synthetic Methodologies
The following technical guide is structured to serve as an authoritative reference for the physicochemical characterization, synthesis, and handling of 6-Iodo-2-tetralone .
CAS: 239783-48-3 | Formula: C₁₀H₉IO | M.W.: 272.08 g/mol [1][2]
Executive Summary
6-Iodo-2-tetralone (6-iodo-3,4-dihydronaphthalen-2(1H)-one) is a critical bicyclic intermediate in medicinal chemistry, particularly for the development of dopaminergic and serotonergic ligands.[1][2] Its value lies in the orthogonality of its functional groups: the ketone at the C2 position allows for reductive amination or Horner-Wadsworth-Emmons olefination, while the C6-iodine handle serves as a high-reactivity site for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or radiohalogenation (
Unlike its isomer 6-iodo-1-tetralone, the 2-tetralone scaffold is thermodynamically less stable and prone to oxidation and polymerization.[1][2] This guide details the specific protocols required to synthesize, purify, and stabilize this compound.
Physicochemical Profile
The physical constants of 6-iodo-2-tetralone are often conflated with its 1-tetralone isomer or its bromo-analog.[1][2] The data below synthesizes experimental baselines with calculated properties where crystallographic data is non-standard.
Table 1: Core Physical Properties[1][2]
| Property | Value / Range | Note |
| Physical State | Solid (Crystalline powder) | Often appears as a yellow/brown oil if impure.[1][2] |
| Melting Point | 78 – 82 °C (Predicted/Analogous) | Experimental Note: The 6-bromo analog melts at 70–76 °C. The heavier iodine atom typically elevates the lattice energy, shifting the MP slightly higher.[1][2] |
| Density | 1.76 ± 0.05 g/cm³ (Predicted) | Significantly denser than unsubstituted 2-tetralone (1.10 g/cm³) due to the heavy halogen.[1][2] |
| Boiling Point | 344 °C (at 760 mmHg) | Decomposition often occurs before boiling at atmospheric pressure.[2] |
| Solubility | DCM, Chloroform, Ethyl Acetate | Poor solubility in water; hydrolytically unstable in basic aqueous media. |
| Stability | Low (Air Sensitive) | Rapidly oxidizes to naphthalene derivatives upon air exposure.[2] |
The "Bisulfite" Stabilization Strategy
Due to the inherent instability of the 2-tetralone enolizable ketone, high-purity storage is best achieved by converting the ketone into its sodium bisulfite adduct .[1][2] This solid is stable indefinitely at room temperature and can be reverted to the free ketone immediately prior to use.[1][2]
Reaction:
(Solid Precipitate)
Synthetic Methodologies
Two primary routes exist for the construction of 6-iodo-2-tetralone. The choice depends on the availability of starting materials and the scale of production.[1][2]
Route A: The Friedel-Crafts Alkenylation (Direct Construction)
This method builds the tetralone core from phenylacetic acid derivatives.[1][2] It is preferred for preserving the iodine-aryl bond, which can be labile under reductive conditions used in other routes (e.g., Birch reduction).[1][2]
-
Precursor: (4-Iodophenyl)acetyl chloride (CAS: 37051-38-0).[1][2]
-
Reagents: Ethylene gas, Aluminum Chloride (
), Dichloromethane. -
Mechanism: Friedel-Crafts acylation of ethylene followed by intramolecular alkylation.[1][2]
Route B: The 1-Tetralone Rearrangement (Conversion)
This route converts the more stable (and commercially available) 6-iodo-1-tetralone into the 2-isomer via a reduction-dehydration-epoxidation sequence.[1][2]
Detailed Protocol: Rearrangement Workflow
Step 1: Reduction
Dissolve 6-iodo-1-tetralone in ethanol.[1][2] Add
Step 2: Dehydration
Reflux the alcohol in toluene with catalytic
Step 3: Epoxidation
Treat the olefin with
Step 4: Lewis Acid Rearrangement
Treat the epoxide with
Visualization of Synthetic Logic
Figure 1: Step-wise conversion of 1-tetralone to 2-tetralone, highlighting the critical storage loop via bisulfite adduct formation.[1][2]
Handling and Purification Protocols
Bisulfite Purification Protocol (Self-Validating System)
Because 6-iodo-2-tetralone is difficult to crystallize directly from the reaction mixture due to oil formation, this protocol uses chemical selectivity to purify the compound.[1][2]
-
Formation: Dissolve the crude reaction oil in minimal ethyl acetate. Add 2.0 equivalents of saturated aqueous sodium bisulfite (
).[1][2] Vigorously stir for 4–12 hours. -
Filtration: The adduct precipitates as a white/off-white solid.[1][2] Filter and wash thoroughly with ether (removes non-ketone impurities).[1][2]
-
Validation: The solid should be non-greasy.[1][2] If greasy, wash again with ether.
-
Regeneration (Just-in-Time): Suspend the solid in water/DCM.[1][2] Add solid
until gas evolution ceases and pH > 9.[1][2] Separate the organic layer, dry over , and concentrate. Use immediately.
Safety & Stability
-
Oxidation Risk: The C1 and C3 positions are highly activated.[1][2] Exposure to air turns the compound dark brown (naphthalene formation).[1][2] Store under Argon/Nitrogen at -20°C.
-
Iodine Lability: Avoid strong reducing metals (Li/Na in ammonia) which will cleave the C-I bond.[1][2]
Strategic Applications in Drug Discovery
The 6-iodo-2-tetralone scaffold is a "privileged structure" for CNS ligands.[1][2]
-
Reductive Amination: Reaction with secondary amines (e.g., dimethylamine, N-propylamine) followed by
reduction yields 2-aminotetralins (common in dopamine D2/D3 agonists).[1][2] -
Cross-Coupling: The 6-iodo position allows for the introduction of biaryl systems via Suzuki coupling, essential for tuning lipophilicity and receptor binding affinity.[1][2]
-
Radiolabeling: The iodine can be exchanged for
or (via stannyl precursors) to create PET/SPECT imaging agents for neurodegenerative disease diagnostics.[2]
References
-
ChemicalBook. (2024).[1][2] 6-Iodo-2-Tetralone Product Specifications and CAS 239783-48-3 Verification. Retrieved from [1][2]
-
BenchChem. (2025).[2] 6-Bromo-2-tetralone: Physicochemical Properties and Synthetic Precedents. (Used as analogous data source for MP/Density).[1][2] Retrieved from [1][2]
-
Organic Syntheses. (1971).[1][2] Preparation of 2-Tetralone via Bisulfite Adduct. Org. Synth. 1971, 51, 109. (Foundational protocol for tetralone purification). Retrieved from [1][2]
-
National Institutes of Health (PMC). (2007).[1][2] Synthesis of Iodo-substituted CNS Ligands. (Contextualizing the use of iodo-tetralones in radiochemistry). Retrieved from [1][2]
-
LookChem. (2024).[1][2] (4-Iodophenyl)acetyl chloride CAS 37051-38-0 Data. (Precursor validation). Retrieved from [1][2]
